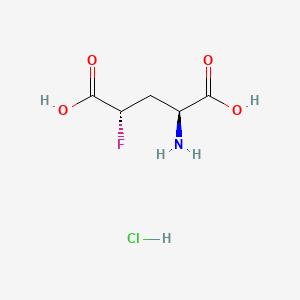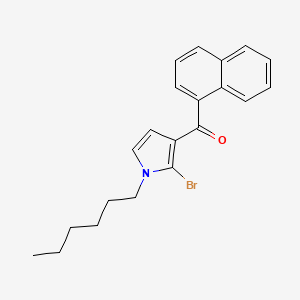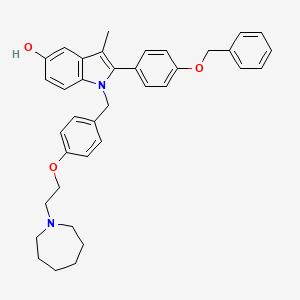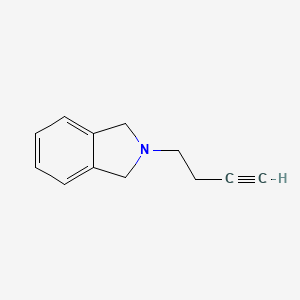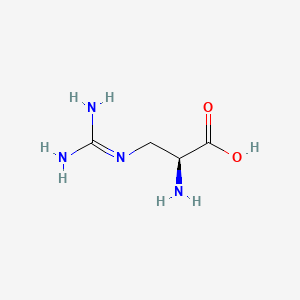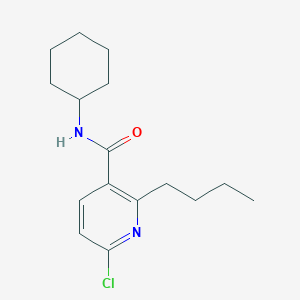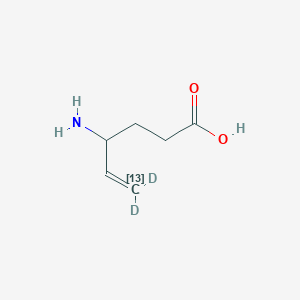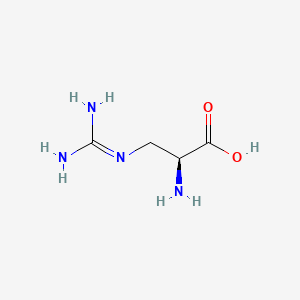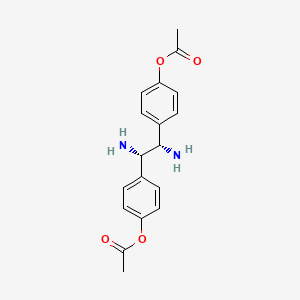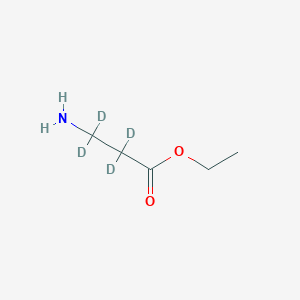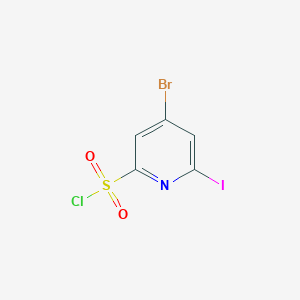
4-Bromo-6-iodopyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClINO2S and a molecular weight of 382.40 g/mol . This compound is part of the pyridine family, which is known for its aromatic heterocyclic structure. The presence of bromine, iodine, and sulfonyl chloride groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-Bromo-6-iodopyridine-2-sulfonyl chloride typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine to introduce bromine and iodine atoms at specific positions. This is followed by sulfonylation to introduce the sulfonyl chloride group. The reaction conditions often involve the use of strong acids or bases and controlled temperatures to ensure selective substitution .
Chemical Reactions Analysis
4-Bromo-6-iodopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the bromine or iodine atoms are replaced by other groups using palladium catalysts and boron reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Scientific Research Applications
4-Bromo-6-iodopyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used to modify biologically active molecules, potentially leading to new pharmaceuticals or biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-6-iodopyridine-2-sulfonyl chloride primarily involves its ability to act as an electrophile in substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form strong bonds with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
4-Bromo-6-iodopyridine-2-sulfonyl chloride can be compared with other halogenated pyridine derivatives, such as:
4-Bromo-2-chloro-3-iodopyridine: Similar in structure but with different halogen substitution patterns, leading to different reactivity and applications.
6-Amino-2-fluoro-3-iodopyridine: Contains an amino group instead of a sulfonyl chloride group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of bromine, iodine, and sulfonyl chloride groups, which provide a distinct set of reactivity and applications in various fields of research and industry.
Properties
Molecular Formula |
C5H2BrClINO2S |
|---|---|
Molecular Weight |
382.40 g/mol |
IUPAC Name |
4-bromo-6-iodopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrClINO2S/c6-3-1-4(8)9-5(2-3)12(7,10)11/h1-2H |
InChI Key |
NEUWZQRUXZCCBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


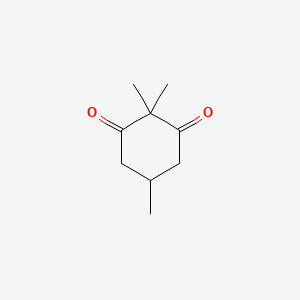
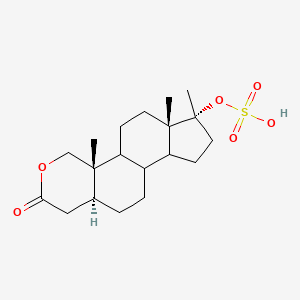
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)
